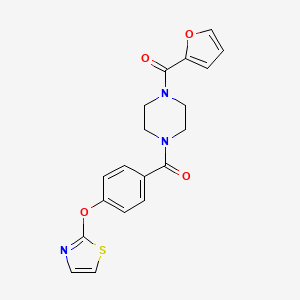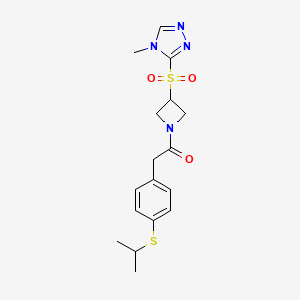
2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Step 1: Preparation of 4-(isopropylthio)benzaldehyde through the sulfonation of 4-isopropylthiophenol.
Step 2: Formation of 1-(3-azetidinyl)ethanone via azetidinyl ring formation, involving the reaction of 3-amino-1-propanol with an appropriate carbonyl source.
Step 3
Industrial Production Methods: In industrial settings, the production of this compound involves:
Large-scale sulfonation and coupling reactions.
Use of automated reactors to control reaction conditions precisely.
Advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reductive cleavage of the sulfonyl group under catalytic hydrogenation conditions.
Substitution: Nucleophilic substitutions at the azetidine ring, facilitated by strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: De-sulfonylated products.
Substitution: Various substituted azetidine derivatives, depending on the nucleophile used.
科学的研究の応用
Used as a building block in the synthesis of more complex organic molecules.
Employed in the study of reaction mechanisms and kinetics.
Investigated for its potential as a biochemical probe to study enzyme functions.
Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Utilized in the development of novel materials with unique physical properties.
5. Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptor proteins. The mechanism involves:
Binding: Specific binding to the active sites of target enzymes or receptors.
Inhibition or Activation: Modulation of enzymatic activity or receptor signaling pathways, leading to biological effects such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Similar Compounds:
2-(4-(methylthio)phenyl)-1-(3-((4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
2-(4-(ethylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
Highlighting Uniqueness: Compared to these similar compounds, 2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is distinguished by its isopropylthio moiety, which imparts unique steric and electronic properties. These characteristics may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
特性
IUPAC Name |
1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-12(2)25-14-6-4-13(5-7-14)8-16(22)21-9-15(10-21)26(23,24)17-19-18-11-20(17)3/h4-7,11-12,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKFOADAUUACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
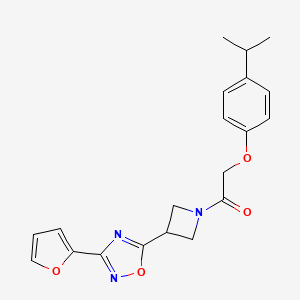
![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)
![2-Chloro-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]acetamide;hydrochloride](/img/structure/B2713996.png)
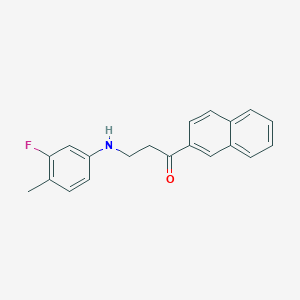
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)
![3-[(Dimethylsulfamoyl)amino]azepan-2-one](/img/structure/B2714000.png)
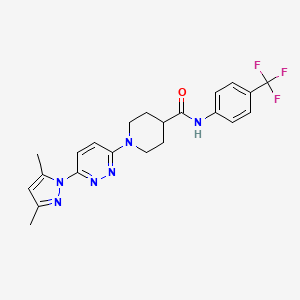
![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)
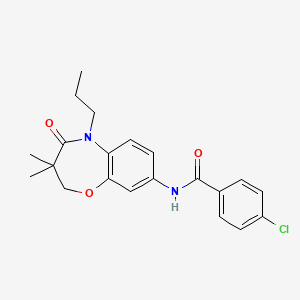
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)
